REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[OH:12].[OH-].[K+].C(=O)([O-])[O-].[K+].[K+].[CH2:21](Cl)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.CC(C)=O>[CH2:21]([O:12][C:3]1[CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[C:6]([Cl:8])=[CH:7][C:2]=1[NH2:1])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2,3.4.5,7.8|
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
stir at 55° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
with fast stirring for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
STIRRING
|
Details
|
Stir the resulting slurry
|
Type
|
TEMPERATURE
|
Details
|
cool to 20° C
|
Type
|
CUSTOM
|
Details
|
Collect solid
|
Type
|
WASH
|
Details
|
wash with water and heptane
|
Type
|
CUSTOM
|
Details
|
dry in an air oven
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N)C=C(C(=C1)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.4 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |